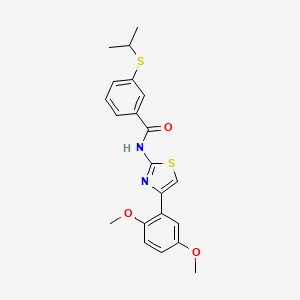![molecular formula C19H19BrN2O4 B3004019 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione CAS No. 326018-27-3](/img/structure/B3004019.png)
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is a complex organic compound that features a unique adamantyl group, a bromine atom, and a nitroisoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of adamantane to introduce the bromine atom, followed by a series of condensation and cyclization reactions to form the nitroisoindole structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantyl derivatives
Applications De Recherche Scientifique
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the adamantyl group provides structural stability and lipophilicity, enhancing its ability to interact with biological membranes and proteins. The bromine atom can facilitate binding to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane derivatives: Compounds like 1-bromoadamantane and 1-adamantylamine share the adamantyl group but differ in their functional groups.
Nitroisoindole derivatives: Compounds such as 5-nitroisoindole-1,3-dione have similar core structures but lack the adamantyl group
Uniqueness
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is unique due to the combination of the adamantyl group, bromine atom, and nitroisoindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[(3-bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c20-19-7-11-3-12(8-19)6-18(5-11,9-19)10-21-16(23)14-2-1-13(22(25)26)4-15(14)17(21)24/h1-2,4,11-12H,3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSCGGWXXUQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B3003936.png)



![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3003943.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![3-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B3003951.png)

![N-[(4-fluorophenyl)methyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide](/img/structure/B3003955.png)
![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)
